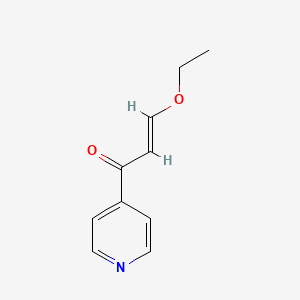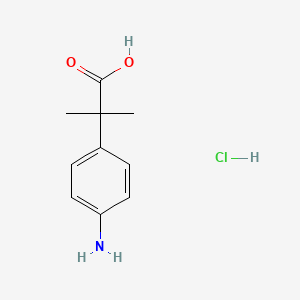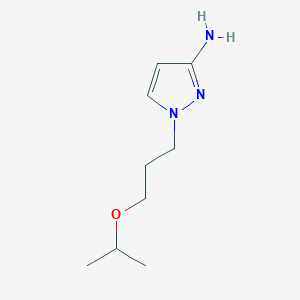
1-(3-Isopropoxypropyl)-1h-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Isopropoxypropyl)-1h-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an isopropoxypropyl group attached to the pyrazole ring
Preparation Methods
The synthesis of 1-(3-Isopropoxypropyl)-1h-pyrazol-3-amine typically involves the reaction of 3-isopropoxypropylamine with a suitable pyrazole precursor. One common method includes the following steps:
Starting Materials: 3-isopropoxypropylamine and a pyrazole derivative.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The pyrazole derivative is dissolved in the solvent, and the base is added to deprotonate the pyrazole. Subsequently, 3-isopropoxypropylamine is added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-efficiency and yield maximization.
Chemical Reactions Analysis
1-(3-Isopropoxypropyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydride), acids (e.g., hydrochloric acid), and solvents (e.g., DMF, THF). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Scientific Research Applications
1-(3-Isopropoxypropyl)-1h-pyrazol-3-amine has found applications in various scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Isopropoxypropyl)-1h-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
1-(3-Isopropoxypropyl)-1h-pyrazol-3-amine can be compared with other pyrazole derivatives, such as:
3-Isopropoxypropylamine: A simpler compound with similar functional groups but lacking the pyrazole ring.
2-Hydroxy-3-isopropoxypropyl hydroxyethyl cellulose: A polymer with thermoresponsive properties, used in drug delivery systems.
1-(3-Isopropoxypropyl)-3-propylthiourea: Another derivative with different substituents, used in various chemical applications.
The uniqueness of this compound lies in its specific combination of functional groups and the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H17N3O |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-(3-propan-2-yloxypropyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H17N3O/c1-8(2)13-7-3-5-12-6-4-9(10)11-12/h4,6,8H,3,5,7H2,1-2H3,(H2,10,11) |
InChI Key |
OWEOJQPXSUZMFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCN1C=CC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


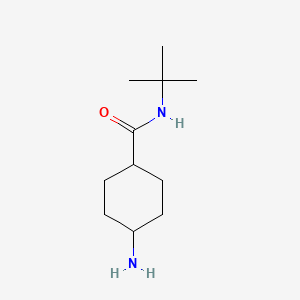
![5-Bromo-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13629378.png)
![3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13629383.png)
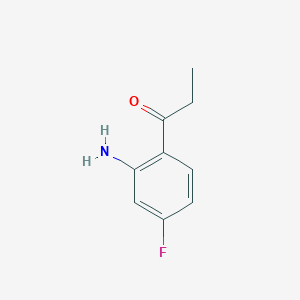

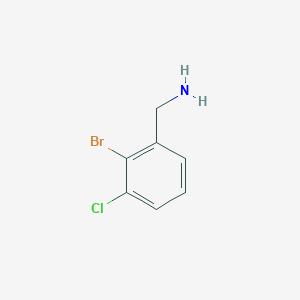
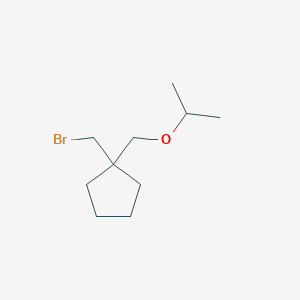
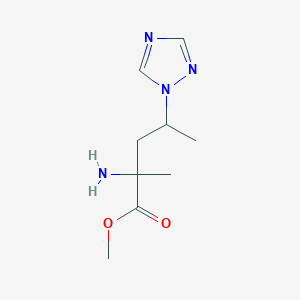
![3-(Bicyclo[2.2.1]heptan-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine](/img/structure/B13629415.png)

![(5-Ethoxy-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13629423.png)
![3-[4-(dimethylamino)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13629429.png)
